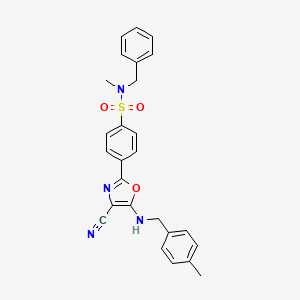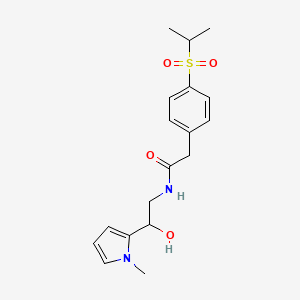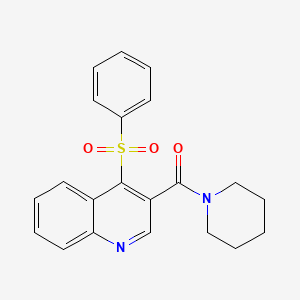
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H23N9O2 and its molecular weight is 445.487. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Agent Development
Research has identified a closely related compound as a promising new anticonvulsant drug candidate, emphasizing the development and validation of High-Performance Liquid Chromatography (HPLC) methods for determining related substances in potential active pharmaceutical ingredients. These studies highlight the synthesis's complexity and the rigorous validation processes ensuring the compound's purity and stability under various conditions (Severina et al., 2021).
Synthesis of Heterocyclic Compounds
Another area of research involves the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety. These studies contribute to the broader understanding of synthesizing complex molecules with potential biological activities, demonstrating the versatility of heterocyclic chemistry in creating compounds with diverse pharmacological properties (Abdelhamid et al., 2012).
Imaging Agents for Parkinson’s Disease
The synthesis of novel compounds for use as Positron Emission Tomography (PET) imaging agents in Parkinson's disease research is another application. These compounds, designed to target specific enzymes or receptors associated with the disease, demonstrate the potential of such chemicals in advancing neurodegenerative disease diagnosis and treatment strategies (Wang et al., 2017).
Antimicrobial and Anticancer Activity
Additionally, various studies have focused on the synthesis of novel pyrazole and isoxazole derivatives, investigating their potential as antibacterial and antifungal agents. This research underscores the ongoing search for new therapeutic agents capable of combating resistant microbial strains and providing alternative cancer treatments. The exploration of such compounds' biological activities offers insights into their mechanism of action and potential therapeutic applications (Sanjeeva et al., 2022).
properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O2/c1-28-19(11-18(27-28)16-4-3-5-17(10-16)33-2)22(32)30-8-6-29(7-9-30)20-12-21(25-14-24-20)31-15-23-13-26-31/h3-5,10-15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDNDIGWGZTTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2438476.png)
![N-(m-tolyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2438477.png)
![3-(4-Fluorophenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2438478.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2438479.png)
![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)
![(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2438481.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2438482.png)



![5-chloro-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2438492.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2438495.png)
